3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol
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Overview
Description
3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a bromine atom at the 4-position of the pyrazole ring and a trifluoropropanol group at the 3-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of 3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 4-bromopyrazole with 1,1,1-trifluoro-2-propanol under suitable reaction conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 4-position of the pyrazole ring can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The bromopyrazole moiety can interact with enzymes and receptors in biological systems, leading to inhibition or activation of specific biochemical pathways . The trifluoropropanol group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its molecular targets . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol can be compared with other similar compounds, such as:
4-Bromopyrazole: Lacks the trifluoropropanol group, making it less lipophilic and potentially less effective in penetrating cell membranes.
3-(4-Chloropyrazol-1-yl)-1,1,1-trifluoropropan-2-ol: Similar structure but with a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropane: Lacks the hydroxyl group, which may reduce its ability to form hydrogen bonds and interact with biological targets.
The uniqueness of this compound lies in its combination of a bromopyrazole moiety and a trifluoropropanol group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N2O/c7-4-1-11-12(2-4)3-5(13)6(8,9)10/h1-2,5,13H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKHMZGMFVVBRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(C(F)(F)F)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342782-70-0 |
Source
|
Record name | 3-(4-bromo-1H-pyrazol-1-yl)-1,1,1-trifluoropropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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